TDO2 Enzyme Inhibition: Biochemical Potency Profile of 3-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide
3-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide demonstrates measurable, though moderate, inhibition of recombinant human TDO2 with an IC50 of 500 nM in a biochemical assay measuring conversion of L-tryptophan to N-formylkynurenine [1]. In a cellular context using human SW48 cells, the compound exhibits an EC50 of 250 nM for TDO2 inhibition [1]. This activity profile distinguishes it from structurally similar trifluoromethylphenyl amides that lack the chloroalkyl chain and show no appreciable TDO2 inhibition under comparable assay conditions [2].
| Evidence Dimension | TDO2 inhibition potency |
|---|---|
| Target Compound Data | Biochemical IC50 = 500 nM; Cellular EC50 = 250 nM |
| Comparator Or Baseline | Structurally similar TFMPA analogs without chloroalkyl chain: IC50 > 10,000 nM (inactive) |
| Quantified Difference | Target compound shows >20-fold greater potency than inactive analogs |
| Conditions | Recombinant human TDO2 assay (5 min preincubation, 0.2 mM L-tryptophan); human SW48 cellular assay (30 min) |
Why This Matters
Demonstrates that the specific chloroalkyl substitution pattern confers measurable TDO2 inhibitory activity absent in close structural analogs, providing a defined starting point for structure-based optimization.
- [1] BindingDB. (n.d.). BDBM50321386 (CHEMBL4170344): Affinity data for TDO2 inhibition. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50321386 View Source
- [2] Pospisilova, S., Kos, J., Michnova, H., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules, 23(9), 2319. https://doi.org/10.3390/molecules23092319 View Source
